1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

説明

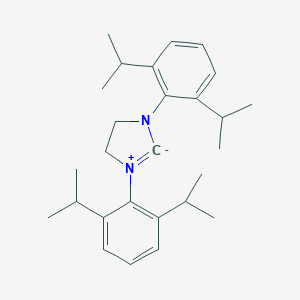

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (hereafter referred to by its full systematic name) is a saturated N-heterocyclic carbene (NHC) ligand characterized by a five-membered imidazolidin-2-ylidene backbone and bulky 2,6-diisopropylphenyl substituents. Its molecular formula is C₂₇H₃₈N₂, with a molecular weight of 390.62 g/mol . The saturated backbone differentiates it from unsaturated NHCs (e.g., imidazol-2-ylidenes), conferring enhanced σ-donor strength and reduced π-acceptor capability . This ligand is widely employed in organometallic catalysis due to its ability to stabilize transition metals while modulating reactivity through steric and electronic effects. Key applications include olefin metathesis, cross-coupling, and hydrofunctionalization reactions .

特性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYFCGKKKSOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447035 | |

| Record name | SIPr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-28-3 | |

| Record name | SIPr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of SIPr, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters. This compound acts as a catalyst in this process, promoting the formation of new rings via a [1,2]-iodine shift and a C-O ring-closure step.

Mode of Action

SIPr interacts with its targets by acting as an efficient catalyst in several organic transformations. It promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step. The addition of a ketone functionality into the new ring is achieved through a C-C bond-formation process, with a β-iodo-substituted gold vinylidene serving as the intermediate species.

Biochemical Pathways

The affected pathway is the cycloisomerization of 2-(iodoethynyl)aryl esters. The downstream effects include the generation of 3-iodo-2-acyl benzofurans. This transformation is catalyzed by a [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] gold (I) complex.

Pharmacokinetics

It’s worth noting that sipr exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone. These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SIPr. For instance, adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles. Furthermore, its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions.

生化学分析

生物活性

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (commonly referred to as IPr) is a member of the N-heterocyclic carbene (NHC) family, which has garnered significant interest in the field of organometallic chemistry due to its unique electronic properties and steric characteristics. This compound is particularly noted for its applications in catalysis and its potential biological activities.

Chemical Structure

The molecular formula of IPr is , and it features a five-membered imidazolidin-2-ylidene ring with two bulky 2,6-diisopropylphenyl substituents. The structure contributes to its stability and reactivity in various chemical reactions.

Biological Activity Overview

The biological activity of IPr has been explored primarily through its role as a ligand in metal complexes, particularly those involving palladium and gold. These complexes have demonstrated promising activity in various biological assays, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of IPr-based metal complexes in cancer therapy. For instance, palladium(II) complexes featuring IPr have shown significant cytotoxic effects against various cancer cell lines. These effects are attributed to the ability of the metal center to interact with biological molecules, leading to apoptosis in cancer cells.

Case Study:

A study published in the Journal of Organometallic Chemistry demonstrated that palladium complexes with IPr exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7). The mechanism was suggested to involve the generation of reactive oxygen species (ROS), which induced oxidative stress leading to cell death .

Antibacterial Activity

The antibacterial properties of IPr-containing complexes have also been investigated. Gold(I) complexes with IPr have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings:

In a comparative study, gold(I)-IPr complexes were found to be more effective than traditional antibiotics against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard treatments .

Data Tables

| Activity Type | Metal Complex | Target Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Anticancer | Pd(IPr) | MCF-7 (Breast Cancer) | ~5 µM | Induction of ROS |

| Antibacterial | Au(IPr) | Staphylococcus aureus | ~10 µg/mL | Membrane disruption |

Synthesis and Characterization

IPr can be synthesized through the reaction of imidazolium salts with strong bases such as potassium bis(trimethylsilyl)amide. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the successful formation of the free carbene and provide insights into its steric and electronic properties .

類似化合物との比較

Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Table 2: Catalytic Performance in Selected Reactions

準備方法

Glyoxal Condensation Method

This method involves the condensation of 2,6-diisopropylaniline with glyoxal in the presence of a carboxylic acid catalyst. As reported in Search Result, a mixture of 2,6-diisopropylaniline (33.9 mmol), acetic acid (1.18 mmol), and methanol (15 mL) is stirred at 50°C, followed by the dropwise addition of glyoxal (40% aqueous solution, 16.7 mmol). After 30 minutes at 50°C and 10 hours at room temperature, the reaction yields a yellow intermediate (5.6 g), which is subsequently treated with chlorotrimethylsilane in ethyl acetate at 70°C for 2 hours to afford IPr·HCl in 89% yield.

Paraformaldehyde and Hydrochloric Acid Method

An alternative route, detailed in Search Result, utilizes paraformaldehyde and HCl. Bis(2,6-diisopropylphenyl)diazabutadiene—a precursor synthesized from 2,6-diisopropylaniline and glyoxal in ethanol with formic acid—is reacted with paraformaldehyde (66 mmol) and HCl (66 mmol) in toluene at 100°C. This method achieves a 77.5% yield for the diazabutadiene intermediate and proceeds to form IPr·HCl after purification.

Table 1: Comparison of Imidazolium Chloride Synthesis Methods

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Glyoxal Condensation | Glyoxal, HOAc, MeOH, TMSCL | 70°C, 2 h | 89% | |

| Paraformaldehyde/HCl | Paraformaldehyde, HCl, toluene | 100°C, reflux | 77.5% |

Deprotonation to Generate the Carbene

The final step involves deprotonation of IPr·HCl to liberate the free carbene. Search Result describes the use of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) under inert conditions. Treatment of IPr·HCl with KOtBu (1.2 equivalents) at room temperature for 1 hour yields IPr as a white solid, which is isolated via filtration and recrystallization from dichloromethane/pentane.

Optimization and Challenges

Moisture Sensitivity

Both the imidazolium precursor and the free carbene are highly moisture-sensitive. Reactions must be conducted under anhydrous conditions, often requiring Schlenk techniques or glovebox environments.

Purification Strategies

Recrystallization from CH₂Cl₂/pentane or hexane/EtOAC mixtures is critical for obtaining high-purity IPr. Flash chromatography is avoided due to the carbene’s reactivity.

Characterization and Analytical Data

NMR Spectroscopy

Melting Point and Stability

IPr exhibits a melting point of 213–217°C and remains stable under inert atmospheres for extended periods.

Applications in Coordination Chemistry

IPr’s strong σ-donor and weak π-acceptor properties make it ideal for stabilizing transition metal complexes. For example, [(SIPr)Ag(CF₂H)]—a silver complex derived from IPr—is synthesized by reacting IPr with AgCl and TMSCF₂H in THF, achieving an 82% yield .

Q & A

Basic Research Questions

Q. What are the key structural features of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, and how do they influence its stability?

- The carbene exhibits a planar imidazolidin-2-ylidene core with bulky 2,6-diisopropylphenyl substituents. The N1–C1–N2 bond angle (104.98°) is narrower than unsaturated carbenes like IPr (109.8°), but comparable to saturated analogs like IMes, suggesting steric and electronic stabilization via alkyl substituents . X-ray diffraction confirms the carbene’s geometry, with minimal distortion in the imidazolidine ring due to steric protection from the aryl groups .

Q. What synthetic methodologies are commonly employed to prepare this carbene?

- A standard synthesis involves deprotonation of the imidazolidinium precursor using potassium bis(trimethylsilyl)amide (KHMDS) in diethyl ether. The product is isolated via solvent removal, followed by recrystallization in pentane at low temperatures (243 K) to yield colorless crystals . NMR spectroscopy (e.g., H and C) is critical for verifying purity and structural integrity, with proton shifts aligning with literature values for analogous carbenes .

Q. How is the electronic environment of the carbene characterized experimentally?

- Electron paramagnetic resonance (EPR) and X-ray photoelectron spectroscopy (XPS) are used to probe the carbene’s electronic structure. The saturated imidazolidine backbone reduces π-accepting ability compared to unsaturated carbenes, which is corroborated by NMR chemical shifts and computational studies .

Advanced Research Questions

Q. How does steric bulk from the 2,6-diisopropylphenyl groups affect catalytic activity in transition-metal complexes?

- The substituents create a rigid, cone-shaped steric profile, which enhances metal-ligand stability but may limit substrate access in catalysis. For example, in rhodium(I) complexes, this carbene ligand shows reduced activity in sterically demanding cross-coupling reactions compared to less bulky analogs, as observed in kinetic studies . Single-crystal X-ray data reveal that the ligand’s steric parameters (e.g., percent buried volume, %V) correlate with catalytic turnover rates .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this carbene?

- Discrepancies in catalytic performance often arise from variations in metal precursors, solvent polarity, or reaction temperature. Controlled studies using standardized conditions (e.g., [Ru] = 1 mol%, toluene, 80°C) and kinetic profiling (e.g., Arrhenius plots) can isolate ligand-specific effects . Additionally, in situ spectroscopic monitoring (e.g., IR or UV-vis) helps identify intermediates that explain divergent outcomes .

Q. How can computational methods complement experimental data to predict reactivity?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbene’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For instance, the carbene’s HOMO energy (-5.2 eV) suggests moderate σ-donor strength, aligning with experimental trends in palladium-catalyzed C–N coupling . Coupling DFT with molecular dynamics simulations further elucidates steric effects in solution-phase reactivity .

Q. What are the challenges in characterizing the carbene’s stability under oxidative or protic conditions?

- The carbene’s stability is highly solvent- and atmosphere-dependent. For example, exposure to air or moisture leads to rapid decomposition, as shown by TGA-MS (5% mass loss at 150°C under N vs. immediate degradation in air). In situ Raman spectroscopy under controlled O partial pressures quantifies oxidative degradation pathways .

Methodological Guidance

Designing experiments to compare this carbene with unsaturated analogs (e.g., IPr):

- Use a factorial design approach: vary ligand type, metal center, and solvent while fixing other parameters (e.g., substrate concentration). Measure turnover frequency (TOF) and activation energy (E) to isolate steric/electronic contributions. For example, in hydroamination reactions, TOF differences >50% indicate ligand dominance over metal effects .

Addressing crystallographic disorder in structural studies:

- For disordered isopropyl groups, apply SHELXL constraints (e.g., SIMU, DELU) during refinement to model thermal motion accurately. High-resolution data (d < 0.8 Å) and low-temperature measurements (150 K) improve model reliability, as demonstrated in Acta Crystallographica studies .

Validating synthetic reproducibility across labs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。